9-(2-Nitrophenyl)carbazole
Overview
Description
9-(2-Nitrophenyl)carbazole: is an organic compound with the molecular formula C18H12N2O2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. The compound is characterized by the presence of a nitrophenyl group attached to the ninth position of the carbazole ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include carbazole compounds, bind with high affinity to multiple receptors . This suggests that 9-(2-Nitrophenyl)carbazole may interact with various biological targets, potentially leading to a range of therapeutic effects.
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Carbazole derivatives have been found to influence various pathways of molecular signaling . For instance, some carbazole derivatives show antifungal activity by acting on the RAS-MAPK pathway, and others show anti-inflammatory effects by inhibiting the p38 mitogen-activated protein kinase signaling pathway . Therefore, it’s plausible that this compound may affect similar pathways, leading to downstream effects.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it’s plausible that this compound may induce a range of molecular and cellular changes corresponding to these activities.
Biochemical Analysis
Biochemical Properties
9-(2-Nitrophenyl)carbazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound has been found to bind to DNA, potentially affecting gene expression and cellular functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By binding to DNA, this compound can alter gene expression, leading to changes in cellular metabolism and function. In cancer cells, for instance, this compound has demonstrated the ability to induce cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, modulating their activity and thus influencing the metabolism of various substrates . Additionally, its interaction with DNA can lead to changes in gene expression, either by directly binding to DNA or by affecting transcription factors . This dual mechanism of enzyme interaction and gene modulation underscores the compound’s potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can also exhibit biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects highlight the importance of considering both the parent compound and its metabolites in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . These findings suggest a threshold effect, where the compound’s beneficial effects are observed at lower doses, while adverse effects become prominent at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound also interacts with other enzymes, such as glutathione S-transferase, which plays a role in detoxification processes . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to bind to albumin in the bloodstream, facilitating its transport to various tissues . Once inside cells, this compound can accumulate in specific compartments, such as the nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus . The nuclear localization of this compound underscores its potential role in regulating gene expression and cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Nitrophenyl)carbazole typically involves the nitration of carbazole followed by a coupling reaction with a suitable nitrophenyl derivative. One common method is the electrophilic aromatic substitution reaction where carbazole is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the desired position. The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and improve overall sustainability .
Chemical Reactions Analysis
Types of Reactions: 9-(2-Nitrophenyl)carbazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The carbazole moiety can undergo oxidation reactions to form carbazole-quinones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.
Major Products:
Reduction: 9-(2-Aminophenyl)carbazole.
Oxidation: Carbazole-quinones.
Substitution: Halogenated or alkylated carbazole derivatives.
Scientific Research Applications
Chemistry: 9-(2-Nitrophenyl)carbazole is used as a building block in the synthesis of various organic compounds, including dyes, pigments, and polymers. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules such as DNA and proteins makes it a candidate for drug development and therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including conductive polymers and advanced coatings. Its stability and versatility make it valuable in various manufacturing processes .
Comparison with Similar Compounds
9-(2-Aminophenyl)carbazole: A reduction product of 9-(2-Nitrophenyl)carbazole with similar structural features but different reactivity and biological activity.
9-(2-Hydroxyphenyl)carbazole: A hydroxylated derivative with distinct chemical properties and applications.
9-(2-Methylphenyl)carbazole: An alkylated derivative with unique electronic and steric characteristics.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts specific electronic and steric effects. This influences its reactivity, making it suitable for a wide range of chemical transformations and applications. Its ability to undergo reduction, oxidation, and substitution reactions provides versatility in synthetic chemistry and material science .
Properties
IUPAC Name |
9-(2-nitrophenyl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-20(22)18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJSBKDIIGBJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278817 | |
Record name | 9-(2-nitrophenyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6286-72-2 | |
Record name | NSC10210 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10210 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-nitrophenyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(2-NITROPHENYL)CARBAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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